molecular formula C10H12N4O B1482148 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097950-97-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No. B1482148
M. Wt: 204.23 g/mol
InChI Key: WMLUFEZVNSUDAB-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a compound that falls under the category of pyrazole derivatives . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. One common method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of β-enaminones as 1,3-electrophilic systems in pyrazolo[1,5-a]pyrimidine synthesis .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also known to participate in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Experimental and Theoretical Studies : Investigated the synthesis of 1H-pyrazole-3-carboxamide and examined the reaction mechanism theoretically (Yıldırım, Kandemirli, & Demir, 2005).
  • Efficient Synthesis Techniques : Detailed the convenient synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, offering insights into synthetic approaches (Babariya & Naliapara, 2017).
  • Green Synthesis Methods : Described the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, highlighting environmentally friendly approaches in chemical synthesis (Jyothi & Madhavi, 2019).

Biological Activities and Applications

  • Cytotoxic Characterization : Explored the synthesis and cytotoxic characteristics of new imidazo[1,2‐b]pyrazole‐7‐carboxamides, which could have implications for cancer research (Demjén et al., 2018).
  • Antimicrobial Activity : Investigated the antimicrobial activities of certain synthesized compounds, which can contribute to the development of new antimicrobial agents (Chien, Berry, Drach, & Townsend, 2005).

Additional Applications

  • Organocatalytic Synthesis : Demonstrated one-pot syntheses of diverse compounds, indicating the versatility of these compounds in various chemical reactions (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).
  • Heterocycle-Fused Compounds : Described the synthesis of heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's potential in creating complex chemical structures (Dzedulionytė et al., 2022).

properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-10(15)8-5-9-13(6-7-1-2-7)3-4-14(9)12-8/h3-5,7H,1-2,6H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLUFEZVNSUDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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